Bromophenol red

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Acid-Base Titrations:

- Bromophenol red changes color based on the acidity (pH) of a solution. This property makes it a valuable indicator in acid-base titrations, a technique used to determine the concentration of unknown acids or bases.

- As the titrant (solution of known concentration) is added to the analyte (solution of unknown concentration), the pH of the solution gradually changes.

- Bromophenol red is chosen because its color change range (yellow at acidic pH to blue at basic pH) coincides with the equivalence point of the titration, the point where the moles of acid and base are equal.

- Observing the color change at the equivalence point allows researchers to determine the volume of titrant needed to neutralize the analyte, enabling the calculation of the unknown concentration. Source: [Introduction to Analytical Chemistry by Douglas A. Skoog et al.]

Monitoring pH in Biological Experiments:

- Maintaining an optimal pH level is crucial for many biological processes and experiments.

- Bromophenol red can be incorporated into culture media or solutions used in biological research to monitor and maintain the desired pH.

- Any shift in the solution's color indicates a change in pH, allowing researchers to take corrective actions if needed to ensure the experiment's success. Source: [Laboratory Techniques in Biochemistry and Molecular Biology by P.K. Gupta]

Gel Electrophoresis Applications:

- Bromophenol red is commonly used as a loading dye in gel electrophoresis, a technique for separating biomolecules like DNA or proteins based on their size and charge.

- The dye serves two purposes:

- Firstly, it visualizes the migration of samples through the gel, allowing researchers to monitor the progress of the separation.

- Secondly, it does not interfere with the separation process itself and remains near the bottom of the gel, providing a reference point for analysis. Source: [Molecular Cloning: A Laboratory Manual by Joseph Sambrook and Elizabeth F. Fritsch: ]

Bromophenol red is a synthetic dye that serves primarily as a pH indicator in various scientific applications. It exhibits distinct color changes in response to pH variations, transitioning from yellow at acidic pH levels (around 4.3) to purple at alkaline conditions (up to pH 6.3) and further to brown-orange at higher pH levels (up to 12.0) . This compound is characterized by its molecular formula of C_{19}H_{14}Br_{4}O_{5}S, a molecular weight of 512.19 g/mol, and a solubility profile that allows it to dissolve in both water and alcohol solutions .

In biological contexts, bromophenol red has been noted for its role in enzyme assays and as a component in chemiluminescent detection systems. It has shown potential as an enhancer in reactions involving bovine serum albumin and luminol, indicating its utility in biochemical research for detecting specific DNA sequences . Furthermore, it can serve as a visual marker for monitoring cellular processes due to its sensitivity to pH changes.

Bromophenol red can be synthesized through the bromination of phenol red using bromine or hydrogen peroxide as the brominating agent. This reaction typically involves the addition of bromine across the aromatic rings of phenol red, resulting in the formation of bromophenol red . The synthesis requires careful control of reaction conditions to ensure the desired degree of bromination and purity of the final product.

Research has indicated that bromophenol red interacts effectively with various biological molecules, enhancing signal detection in chemiluminescence assays. For instance, studies have demonstrated its co-enhancement effect when used alongside bovine serum albumin in luminol-based detection systems, showcasing its versatility as a biochemical tool .

Bromophenol red shares similarities with several other compounds, particularly within the category of phenolic dyes and pH indicators. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Color Change Range | Unique Features |

|---|---|---|---|

| Bromothymol Blue | C_{27}H_{28}Br_{2}O_{5}S | Yellow (pH < 6.0) to Blue (pH > 7.6) | Used primarily for biological applications |

| Phenol Red | C_{19}H_{14}O_{5}S | Yellow (pH < 6.8) to Red (pH > 8.4) | Commonly used in cell culture media |

| Methyl Orange | C_{14}H_{14}N_{3}O_{3}S | Red (pH < 3.1) to Yellow (pH > 4.4) | Primarily used in titrations |

| Thymol Blue | C_{27}H_{30}O_{5}S | Yellow (pH < 2.0) to Blue (pH > 8.0) | Exhibits two color transitions across wide pH range |

Bromophenol red's unique transition range and compatibility with various biochemical assays distinguish it from these similar compounds, making it particularly valuable in both laboratory and industrial settings .

Bromophenol Red emerged from early 20th-century advancements in sulfonphthalein indicators, a class pioneered by Leonard Rowntree and John Geraghty’s 1911 development of phenol red for renal function testing. While phenol red’s medical use has declined, its brominated analogs, including Bromophenol Red, gained prominence for enhanced stability and distinct spectral properties. The compound’s synthesis and application expanded mid-century, particularly in electrophoresis and cell culture media, where its colorimetric sensitivity proved invaluable.

Chemical Classification and Nomenclature

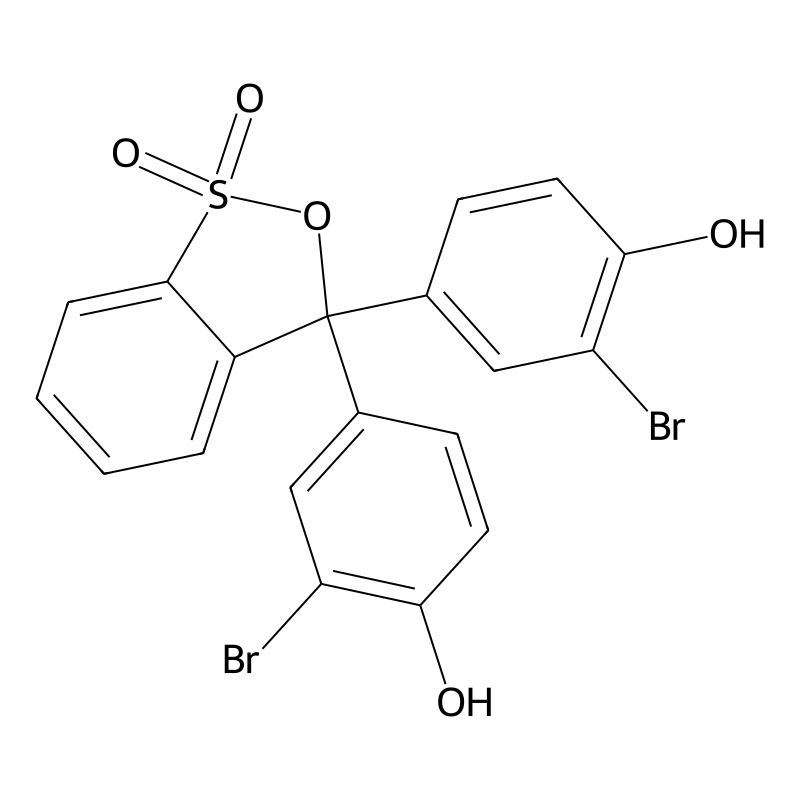

Bromophenol Red (IUPAC: 3,3-bis(3-bromo-4-hydroxyphenyl)-3H-2,1-benzoxathiole 1,1-dioxide) belongs to the sulfonphthalein family, characterized by a benzoxathiole core substituted with brominated phenolic groups. Key properties include:

| Property | Value | |

|---|---|---|

| Molecular formula | C₁₉H₁₂Br₂O₅S | |

| Molecular weight | 512.17 g/mol | |

| CAS Registry Number | 2800-80-8 | |

| pKa (25°C) | 6.51 |

The zwitterionic structure transitions between protonated (yellow-red, pH <5.2) and deprotonated (purple, pH >7.0) states, facilitated by sulfonate and phenolic hydroxyl groups.

General Applications in Analytical Chemistry

Bromophenol Red serves as:

Bromophenol red is a chemical compound with the molecular formula C₁₉H₁₂Br₂O₅S [1] [2]. This formula represents the complete atomic composition of the molecule, which contains 19 carbon atoms, 12 hydrogen atoms, 2 bromine atoms, 5 oxygen atoms, and 1 sulfur atom [3]. The molecular weight of bromophenol red is 512.17 g/mol, as determined by precise calculations based on the atomic weights of its constituent elements [4] [5]. This molecular weight value is consistently reported across multiple chemical databases and scientific literature sources, confirming its accuracy [6] [7].

The exact monoisotopic mass of bromophenol red has been determined to be 509.877 g/mol, which represents the mass of the molecule containing the most abundant isotopes of each element [4]. This precise mass measurement is particularly important for analytical chemistry applications where bromophenol red might be identified using mass spectrometry techniques [8].

Structural Characteristics

Benzoxathiole Core Structure

The central structural feature of bromophenol red is its benzoxathiole core, specifically a 3H-2,1-benzoxathiole system that forms the backbone of the molecule [1] [9]. This heterocyclic structure consists of a benzene ring fused with an oxathiole ring, which contains both oxygen and sulfur atoms within a five-membered ring [20] [22]. The systematic name of this core structure is 3H-2,1-benzoxathiole, indicating the positions of the heteroatoms within the ring system [20].

In bromophenol red, the benzoxathiole core exists as a 1,1-dioxide form, meaning that the sulfur atom in the oxathiole ring is bonded to two oxygen atoms through double bonds, forming a sulfone group (S=O bonds) [3] [22]. This sulfone group is a critical structural element that contributes to the overall properties of the molecule, particularly its acidity and solubility characteristics [9]. The benzoxathiole core provides rigidity to the overall molecular structure and serves as the central attachment point for the phenolic rings that contain the bromine substituents [20] [22].

Bromination Patterns

Bromophenol red features a specific bromination pattern with two bromine atoms positioned at strategic locations within the molecular structure [1] [3]. Each bromine atom is attached to one of the two phenol rings in the molecule, specifically at the ortho position relative to the hydroxyl group on each ring [9] [20]. This positioning corresponds to the 3-position on each phenol ring, making them 3-bromo-4-hydroxyphenyl groups when named as substituents [3] [22].

The bromination pattern in bromophenol red is symmetrical, with both bromine atoms occupying equivalent positions on their respective phenol rings [4] [9]. This symmetry contributes to the overall molecular stability and influences the electronic distribution throughout the molecule [19]. The presence of these bromine atoms significantly affects the chemical behavior of bromophenol red, particularly its acid-base properties and spectroscopic characteristics [9] [19].

Research has shown that the bromine substituents in bromophenol red exert both inductive and steric effects on the molecule [19]. The electronegative nature of bromine atoms withdraws electron density from the phenol rings, which increases the acidity of the hydroxyl groups and influences the color-changing properties that make bromophenol red valuable as a pH indicator [11] [19].

Functional Groups and Their Arrangement

Bromophenol red contains several key functional groups arranged in a specific three-dimensional configuration [1] [3]. The primary functional groups include:

Two phenolic hydroxyl groups (-OH): These groups are located at the para position on each of the two phenyl rings relative to the attachment point to the central carbon [3] [24]. These hydroxyl groups are responsible for the acid-base properties of bromophenol red and participate in hydrogen bonding interactions with solvents [11] [24].

Sulfone group (O=S=O): This group is part of the benzoxathiole core structure and consists of a sulfur atom double-bonded to two oxygen atoms [3] [20]. The sulfone group contributes to the overall polarity of the molecule and influences its solubility properties [9] [20].

Bromine substituents: As described in the bromination pattern section, two bromine atoms are positioned at the ortho position relative to the hydroxyl groups on the phenol rings [3] [9]. These bromine atoms influence the electronic properties of the molecule and contribute to its spectroscopic characteristics [19] [24].

The spatial arrangement of these functional groups creates a three-dimensional structure where the two bromophenol rings extend outward from the central benzoxathiole core [3] [20]. The molecule adopts a conformation that minimizes steric hindrance between the various groups while allowing for optimal electronic interactions [19] [24]. This specific arrangement of functional groups is critical for the compound's chemical reactivity, particularly its behavior as a pH indicator [11] [20].

Physical Properties

Appearance and Crystalline Form

Bromophenol red typically appears as a red-brown to brown powder in its solid form [8] [16]. The compound exhibits a crystalline structure, though the specific crystal system has not been extensively characterized in the available literature [17] [25]. When observed under standard laboratory conditions, bromophenol red presents as fine crystals with a consistent color distribution [8] [17].

The physical appearance of bromophenol red can vary slightly depending on its purity and the presence of any residual moisture, with higher purity samples generally showing a more uniform color and crystalline structure [8] [16]. Product specifications typically describe the appearance as "red-brown to brown powder," which is consistent across multiple commercial sources of the compound [16] [25].

Solubility Profile in Various Solvents

Bromophenol red exhibits a distinct solubility profile across different solvents, which is important for its applications in analytical chemistry and as a pH indicator [11] [13]. The solubility characteristics of bromophenol red in various solvents are summarized in the following table:

| Solvent | Solubility | Notes |

|---|---|---|

| Water | 0.77 g/L | Limited solubility at neutral pH [11] |

| Ethanol | 2.9 g/L | Good solubility, commonly used solvent [11] [13] |

| 95% Ethanol | Clear solution at 0.1% | Only faint turbidity or insoluble matter [13] [14] |

| Alkaline solutions | Increased solubility | Forms water-soluble salts at higher pH [11] [14] |

The solubility of bromophenol red is pH-dependent, with increased solubility in alkaline solutions due to the deprotonation of the phenolic hydroxyl groups [11] [14]. This property is directly related to its function as a pH indicator, as the different ionic forms exhibit different solubility characteristics [11] [13].

When dissolved in appropriate solvents, bromophenol red forms clear solutions that exhibit the characteristic color changes associated with its pH-dependent behavior [13] [14]. At a concentration of 0.1% in ethanol, bromophenol red typically forms a clear yellow solution, which is the standard form used for many analytical applications [13] [16].

Melting Point and Thermal Stability

Bromophenol red demonstrates notable thermal properties that are relevant to its handling, storage, and applications in various analytical procedures [7] [8]. The melting point of bromophenol red has been reported with some variation in the scientific literature, with values ranging from 102-105°C to 230°C [7] [8]. This discrepancy may be attributed to different measurement methods, sample purity, or the observation of decomposition rather than a clean melting transition [7] [17].

According to more recent and reliable sources, bromophenol red has a melting point of approximately 230°C, at which point it also begins to decompose [8] [17]. This suggests that the compound undergoes thermal decomposition rather than a simple phase transition from solid to liquid [8] [25].

The thermal stability of bromophenol red has been investigated through thermal analysis techniques, which indicate that the compound is relatively stable at room temperature but begins to lose structural integrity at elevated temperatures [7] [18]. The compound exhibits a boiling point of approximately 586.8°C at standard pressure (760 mmHg), though this is a calculated value as the compound typically decomposes before reaching this temperature [7] [25].

Loss on drying measurements, which are commonly used to assess the moisture content and thermal stability of chemical compounds, indicate that bromophenol red loses less than 5% of its mass when heated to 110°C for one hour [8] [16]. This suggests that the compound is relatively stable under moderate heating conditions and does not contain significant amounts of volatile components or moisture [16] [25].

Spectroscopic Constants and Parameters

Bromophenol red exhibits distinctive spectroscopic properties that are fundamental to its applications as a pH indicator and analytical reagent [13] [28]. The spectroscopic characteristics of bromophenol red vary significantly with pH, which is the basis for its color-changing behavior in different acidic and basic environments [13] [16].

The key spectroscopic parameters of bromophenol red are summarized in the following table:

| Parameter | Value | Conditions |

|---|---|---|

| Absorption maximum (λmax) | 435-444 nm | pH 4.7 (acidic) [13] [28] |

| Absorption maximum (λmax) | 574-580 nm | pH 6.3 (basic) [13] [28] |

| Absorptivity (1%/1cm) | 340-370 | pH 4.7 [13] [16] |

| Absorptivity (1%/1cm) | 585-720 | pH 6.3 [13] [16] |

| Visual transition interval | pH 5.2 (yellow-red) to pH 7.0 (purple) | Color change range [8] [16] |

| Alternative transition range | pH 4.7 (yellow) to pH 6.3 (purple) | Reported in some sources [13] [28] |

The infrared (IR) spectrum of bromophenol red shows characteristic absorption bands corresponding to its functional groups, including the phenolic O-H stretching, aromatic C=C stretching, and S=O stretching vibrations of the sulfone group [8] [16]. These spectroscopic features are used to confirm the identity and purity of bromophenol red in analytical applications [16] [25].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure of bromophenol red, with distinct signals corresponding to the aromatic protons and the influence of the bromine substituents on the chemical shifts [19] [25]. However, comprehensive NMR data for bromophenol red is less commonly reported in the accessible literature compared to its UV-visible spectroscopic properties [19] [28].